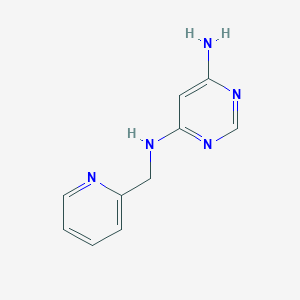

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine

Beschreibung

Eigenschaften

IUPAC Name |

4-N-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-9-5-10(15-7-14-9)13-6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H3,11,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJVENLGGSPAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Organic Synthesis Approach

A common synthetic route involves:

- Starting with a 2-chloropyrimidine or a similar halogenated pyrimidine derivative.

- Reacting it with amines such as 1,5-diaminopentane or 1,6-diaminohexane protected with Boc groups to control selectivity.

- Using bases like triethylamine to facilitate nucleophilic substitution.

- Introducing the pyridin-2-ylmethyl substituent via nucleophilic substitution or reductive amination at the N4 position.

- Deprotecting the Boc groups to yield the free amino groups at positions 4 and 6 on the pyrimidine ring.

This method benefits from stepwise control and allows for modification of substituents to optimize biological activity or solubility.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to enhance reaction rates and yields significantly in the synthesis of pyrimidine derivatives, including N4-substituted pyrimidine-4,6-diamines. This technique reduces reaction times from hours to minutes and can improve product purity by minimizing side reactions.

Catalytic and Solvent-Free Conditions

Some synthetic procedures employ catalytic amounts of acids or bases under solvent-free conditions or mild heating to promote cyclization and substitution reactions. These green chemistry approaches reduce the use of hazardous solvents and simplify purification.

Representative Synthetic Scheme (Generalized)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Chloropyrimidine + Boc-protected diamine + TEA, reflux in ethanol | Nucleophilic substitution at 2-position of pyrimidine | Formation of intermediate with protected amine substituent |

| 2 | Deprotection with acid (e.g., TFA) | Removal of Boc protecting groups | Free amino groups at 4 and 6 positions |

| 3 | Reaction with pyridin-2-ylmethyl halide or aldehyde + reductive amination reagents | Introduction of pyridin-2-ylmethyl group at N4 | Target compound N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine |

Research Findings and Optimization

- Yields and Purity: The use of microwave-assisted synthesis and catalytic conditions can improve yields up to 80-90% with high purity confirmed by NMR and MS analysis.

- Reaction Times: Microwave-assisted methods reduce reaction times from several hours to under 30 minutes.

- Selectivity: Protecting groups such as Boc are critical to achieving selectivity at the desired positions and avoiding poly-substitution.

- Catalyst Effects: Bases like triethylamine and acids such as trifluoroacetic acid are commonly used for substitution and deprotection steps, respectively.

- Solvent Effects: Ethanol and DMF are typical solvents; however, solvent-free methods have been explored to enhance sustainability.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Multi-step nucleophilic substitution | Stepwise control, use of protecting groups | High selectivity and yield | Multiple steps, longer total time |

| Microwave-assisted synthesis | Rapid heating, reduced reaction time | Faster reactions, improved yields | Requires specialized equipment |

| Catalytic solvent-free synthesis | Green chemistry approach | Environmentally friendly | May have limited substrate scope |

Analyse Chemischer Reaktionen

Types of Reactions: N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.

Wissenschaftliche Forschungsanwendungen

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is a chemical compound with a pyrimidine ring substituted with a pyridin-2-ylmethyl group at the nitrogen atom. It has a molecular weight of 201.23 g/mol and the molecular formula C10H11N5. This compound is a useful research chemical with applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry this compound serves as a building block for synthesizing complex molecules. It can also act as a ligand in coordination chemistry, creating complexes with various metals.

- Biology This compound is studied for its potential biological activity and can be used to probe cellular processes or as a precursor to synthesize biologically active molecules.

- Medicine The compound shows promise as a starting material for developing new drugs in medicinal chemistry. Its derivatives may have pharmacological properties that could treat various diseases. Specifically, pyrimidine-4,6-diamine derivatives have been designed and optimized as selective Janus kinase 3 (JAK3) inhibitors, which are relevant for treating inflammatory and autoimmune diseases . Compound 11e, a pyrimidine-4,6-diamine derivative, exhibited excellent JAK3 inhibitory activity (IC50 = 2.1 nM) and high JAK kinase selectivity, potentially interacting with a unique cysteine (Cys909) residue in JAK3 .

- Industry this compound can be used to produce dyes, pigments, and other chemical products, making it a valuable component in various manufacturing processes due to its versatility.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

- Reduction Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

- Substitution Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Wirkmechanismus

The mechanism by which N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include interactions with cellular signaling pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Variations and Molecular Properties

*Calculated based on molecular formula C10H11N3.

Key Observations:

Substituent Impact on Solubility :

- The pyridin-2-ylmethyl group (as in the target compound) enhances water solubility compared to hydrophobic aryl substituents (e.g., 3-chloro-4-fluorophenyl in ).

- Morpholine-containing derivatives (e.g., ) exhibit improved solubility due to the polar morpholine moiety.

Biological Activity :

- Imidazo-pyridine derivatives (e.g., compound 23 in ) show potent kinase inhibition (TYK2), attributed to the planar heterocyclic system’s ATP-binding affinity.

- Pyrazolo-pyrimidine hybrids (e.g., ) demonstrate epigenetic activity (e.g., PRMT5 inhibition), likely due to their extended π-systems.

Synthetic Accessibility :

- Yields for pyrimidine-4,6-diamine derivatives range widely (7–82%), with electron-deficient aryl groups (e.g., fluorophenyl) requiring harsher conditions .

Physicochemical and Spectroscopic Comparisons

Table 2: Analytical Data for Select Compounds

- Thermal Stability : High melting points (>250°C) in fluorinated derivatives suggest strong crystalline packing and stability .

- HRMS Accuracy : Sub-3 ppm errors in HRMS data confirm precise structural validation for kinase-targeted compounds .

Structure-Activity Relationships (SAR)

N4 Modifications: Bulky substituents (e.g., imidazo-pyridine in ) enhance target affinity but may reduce membrane permeability. Flexible alkyl chains (e.g., morpholinopropyl in ) improve solubility without sacrificing binding.

N6 Modifications: Aryl groups (e.g., 4-(trifluoromethoxy)phenyl in ) introduce hydrophobicity, favoring hydrophobic binding pockets.

Biologische Aktivität

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits a range of pharmacological effects that are of interest for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

- Molecular Formula : C10H11N5

- Molecular Weight : 201.23 g/mol

- Chemical Structure : The compound features a pyrimidine ring substituted with a pyridin-2-ylmethyl group at the N4 position, which is crucial for its biological activity.

Research indicates that this compound acts through multiple mechanisms:

- Inhibition of Kinases : Similar compounds have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK6 and CDK9. These kinases play critical roles in cell cycle regulation and transcriptional control. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : Pyrimidine derivatives have been noted for their antibacterial properties. The structural characteristics of this compound may allow it to intercalate into bacterial DNA, disrupting replication processes .

- Interaction with Receptors : Some studies suggest that related compounds can selectively activate nicotinic acetylcholine receptors (nAChRs), which could have implications for neurological disorders .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies

- Anticancer Activity : A study demonstrated that a derivative similar to this compound effectively inhibited tumor growth in xenograft models without significant toxicity. This suggests a favorable therapeutic index for potential cancer treatments .

- Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of pyrimidine derivatives, showing significant activity against multiple strains of bacteria. The mechanism involved DNA intercalation, leading to cell death .

- Neurological Effects : Research on related compounds indicated their potential as modulators of nAChRs, which could provide therapeutic avenues for neurodegenerative diseases .

Q & A

Basic: What are the key considerations in optimizing the synthesis of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine for high yield and purity?

Answer:

Optimizing synthesis involves:

- Multi-step reaction control : Sequential coupling of substituents to the pyrimidine core under inert atmospheres to prevent oxidation, using palladium catalysts and bases like potassium carbonate .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve reaction efficiency, while microwave-assisted synthesis reduces time and improves yield .

- Purification methods : High-performance liquid chromatography (HPLC) or column chromatography ensures high purity (>99%) .

- Green chemistry principles : Minimizing waste via solvent recovery or flow chemistry techniques enhances sustainability .

Basic: Which spectroscopic techniques are essential for characterizing the molecular structure of this compound?

Answer:

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and aromatic proton environments .

- X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral angles critical for kinase binding .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 380.1 [M+H]+) and isotopic patterns .

- FT-IR spectroscopy : Identifies functional groups like amine (-NH2) and pyridinyl moieties .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance kinase inhibition selectivity?

Answer:

- Substituent analysis : Modifying the pyridin-2-ylmethyl group at N4 or pyrimidine positions alters steric and electronic interactions with kinase ATP-binding pockets. For example, fluorophenyl or methyl groups enhance selectivity for JAK3 over JAK1/2 .

- Bioisosteric replacements : Replacing phenyl rings with heterocycles (e.g., pyrazolo) improves solubility without compromising potency .

- Kinase profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) identify off-target effects, guiding substituent tuning .

Advanced: What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

Answer:

- In vitro :

- Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Apoptosis assays : Annexin V/PI staining and caspase-3 activation confirm mechanism .

- In vivo :

Advanced: How do molecular docking simulations contribute to understanding the binding interactions of this compound with kinase targets?

Answer:

- Docking tools (e.g., AutoDock Vina) : Predict binding poses within kinase ATP pockets, highlighting hydrogen bonds (e.g., between pyrimidine NH and kinase hinge region) and hydrophobic interactions .

- Free energy calculations (MM/GBSA) : Quantify binding affinity differences caused by substituent modifications, explaining selectivity trends .

- MD simulations : Assess conformational stability of ligand-protein complexes over time (≥100 ns trajectories) .

Advanced: What strategies can mitigate off-target effects in kinase inhibition assays for this compound?

Answer:

- Selective kinase inhibitors : Co-treatment with known selective inhibitors (e.g., imatinib for ABL) in competitive binding assays .

- Proteome-wide profiling : Chemoproteomics using ATP- or kinase-selective probes identifies off-target kinases .

- Alchemical mutations : Introduce point mutations (e.g., gatekeeper residues) in kinase domains to validate binding specificity .

Basic: What are the primary metabolic pathways and pharmacokinetic challenges associated with this compound in preclinical studies?

Answer:

- Metabolism : Cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the pyridinylmethyl group generates hydroxylated metabolites, detectable via LC-MS/MS .

- Challenges :

Advanced: How do structural modifications at the pyrimidine core influence solubility and bioavailability?

Answer:

- Polar substituents : Introducing -OH or -NH2 groups at the 4/6 positions enhances aqueous solubility (e.g., logS from -4.5 to -2.3) .

- Prodrug derivatives : Phosphorylation or glycosylation of amine groups improves intestinal absorption .

- Salt formation : Hydrochloride salts increase crystallinity and dissolution rates in GI fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.